molecular formula C11H8FNO4S2 B5210156 4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid

4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid

Cat. No. B5210156
M. Wt: 301.3 g/mol
InChI Key: XRNJCJWGRSMGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid, also known as Fasudil, is a chemical compound that has been extensively studied for its potential therapeutic applications. Fasudil is a potent inhibitor of Rho-kinase, an enzyme that plays a critical role in a variety of cellular processes, including smooth muscle contraction, cell migration, and cell proliferation.

Mechanism of Action

4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid exerts its effects by inhibiting Rho-kinase, an enzyme that plays a critical role in a variety of cellular processes. Rho-kinase is involved in the regulation of smooth muscle contraction, cell migration, and cell proliferation. By inhibiting Rho-kinase, this compound reduces smooth muscle contraction, improves blood flow, and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to improve blood flow, reduce inflammation, and protect against neuronal damage. This compound has also been shown to reduce cell migration and invasion in cancer cells.

Advantages and Limitations for Lab Experiments

4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has a number of advantages for lab experiments, including its high potency and specificity for Rho-kinase inhibition. However, this compound can be difficult to work with due to its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are a number of future directions for research on 4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid. One area of interest is the potential use of this compound in the treatment of cancer. Additional studies are needed to determine the optimal dose and treatment regimen for this compound in cancer therapy. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the efficacy and safety of this compound in these conditions. Finally, there is interest in developing new Rho-kinase inhibitors that may have improved efficacy and safety profiles compared to this compound.

Synthesis Methods

4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid can be synthesized by a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with 2-chloroethylamine hydrochloride to form the intermediate 2-(2-chloroethylthio)thiophene-3-carboxylic acid. The intermediate is then reacted with 2-fluoroaniline to form the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cerebral vasospasm, pulmonary hypertension, and stroke. In animal models, this compound has been shown to improve blood flow, reduce inflammation, and protect against neuronal damage. This compound has also been investigated for its potential use in cancer therapy, as Rho-kinase is involved in cancer cell migration and invasion.

properties

IUPAC Name

4-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4S2/c12-8-3-1-2-4-9(8)13-19(16,17)7-5-10(11(14)15)18-6-7/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNJCJWGRSMGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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